molecular formula C17H24Cl2N2O B4922899 1-[(3,4-dichlorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide

1-[(3,4-dichlorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide

Cat. No.: B4922899
M. Wt: 343.3 g/mol
InChI Key: SBRUMGZRIDBGMG-UHFFFAOYSA-N
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Description

1-[(3,4-Dichlorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a 3,4-dichlorophenyl group and a diethylcarboxamide moiety. Its distinct molecular configuration imparts specific chemical and biological properties, making it a subject of interest in various fields.

Preparation Methods

The synthesis of 1-[(3,4-dichlorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.

    Introduction of the 3,4-Dichlorophenyl Group: The 3,4-dichlorophenyl group is introduced via a nucleophilic substitution reaction using 3,4-dichlorobenzyl chloride.

    Attachment of the Diethylcarboxamide Moiety: The final step involves the acylation of the piperidine ring with diethylcarbamoyl chloride under basic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[(3,4-Dichlorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to control reaction rates and selectivity.

Scientific Research Applications

1-[(3,4-Dichlorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, including as an analgesic or anti-inflammatory agent, due to its interaction with specific molecular targets.

    Industry: The compound is utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(3,4-dichlorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The compound’s effects on cellular pathways can lead to alterations in biochemical processes, contributing to its observed biological activities.

Comparison with Similar Compounds

1-[(3,4-Dichlorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide can be compared with other similar compounds, such as:

    3-(3,4-Dichlorophenyl)-1,1-dimethylurea: This compound shares the 3,4-dichlorophenyl group but differs in its urea moiety, leading to distinct chemical and biological properties.

    N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide: This compound has a similar dichlorophenyl group but features a different heterocyclic structure, resulting in unique applications and mechanisms of action.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-N,N-diethylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24Cl2N2O/c1-3-21(4-2)17(22)14-6-5-9-20(12-14)11-13-7-8-15(18)16(19)10-13/h7-8,10,14H,3-6,9,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRUMGZRIDBGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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